(6-Fluoro-1,3-benzoxazol-2-yl)methanol
Overview
Description
“(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is a chemical compound with the CAS Number: 1394041-04-3 . It has a molecular weight of 167.14 and its IUPAC name is (6-fluoro-1,3-benzoxazol-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is 1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 .Physical And Chemical Properties Analysis
“(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is a powder that is stored at room temperature .Scientific Research Applications
Lipophilicity Studies
- Lipophilicity and Hydrophobic Surface Area : The study of the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives, including fluoro-substituted ones, was conducted using reversed-phase thin-layer chromatography. This research provides insights into the physicochemical properties that influence the behavior of these compounds in biological systems and their potential pharmaceutical applications (Skibiński, Sławik, & Kaczkowska, 2011).
Radiochemistry and Imaging
- No-carrier-added Synthesis : Exploration into the chiral auxiliary for asymmetric no-carrier-added nucleophilic synthesis of 6-[18F]Fluoro-L-DOPA, a crucial molecule for PET imaging, showcases the applicability of benzoxazole derivatives in advancing diagnostic imaging techniques. This methodology presents an efficient way to produce high-purity radiopharmaceuticals for clinical use (Horti, Redmond, & Soufer, 1995).
Pharmaceutical Chemistry
- Antimicrobial and Analgesic Activity : The synthesis and evaluation of novel benzoxazole derivatives for antimicrobial and analgesic activities illustrate the potential of benzoxazole scaffolds in developing new therapeutic agents. Molecular docking studies further underscore the high receptor affinity, indicating these compounds as promising leads for drug discovery (Jayanna et al., 2013).
Material Science
- Fluorescent Chemosensors : Benzoxazole derivatives have been developed as highly selective fluorescent sensors for detecting metal ions such as Hg2+ and Ag+ in methanol solution. This application highlights the role of benzoxazole compounds in environmental monitoring and analytical chemistry, offering a sensitive and selective method for metal ion detection (Hung et al., 2009).
Organic Synthesis
- Catalytic Reactions : Research into tris(triazolyl)methanol-Cu(I) structures demonstrates the efficiency of benzoxazole-based ligands in catalyzing Huisgen 1,3-dipolar cycloadditions. This work is significant for the field of click chemistry, providing a powerful tool for synthesizing a wide array of cyclic compounds in an environmentally friendly manner without the need for solvents (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Safety And Hazards
properties
IUPAC Name |
(6-fluoro-1,3-benzoxazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCIMGDSLBUEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-1,3-benzoxazol-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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